Cas no 1038293-54-7 (Benzenepropanamide, α-(aminomethyl)-4-ethoxy-)

1038293-54-7 structure
Nome do Produto:Benzenepropanamide, α-(aminomethyl)-4-ethoxy-
N.o CAS:1038293-54-7
MF:C12H18N2O2
MW:222.283523082733
CID:5185919
Benzenepropanamide, α-(aminomethyl)-4-ethoxy- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenepropanamide, α-(aminomethyl)-4-ethoxy-
-
- Inchi: 1S/C12H18N2O2/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-6,10H,2,7-8,13H2,1H3,(H2,14,15)
- Chave InChI: FWLAZESHVLTOAN-UHFFFAOYSA-N
- SMILES: C(C1C=CC(OCC)=CC=1)C(CN)C(=O)N
Benzenepropanamide, α-(aminomethyl)-4-ethoxy- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A1112363-1g |
3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide |
1038293-54-7 | 95% | 1g |
$441.0 | 2024-04-26 | |
Enamine | EN300-54674-0.25g |
3-amino-2-[(4-ethoxyphenyl)methyl]propanamide |
1038293-54-7 | 95.0% | 0.25g |
$315.0 | 2025-02-20 | |
Enamine | EN300-54674-10.0g |
3-amino-2-[(4-ethoxyphenyl)methyl]propanamide |
1038293-54-7 | 95.0% | 10.0g |
$2762.0 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074969-5g |
3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide |
1038293-54-7 | 95% | 5g |
¥8785.0 | 2023-03-01 | |
1PlusChem | 1P019XTI-50mg |
3-amino-2-[(4-ethoxyphenyl)methyl]propanamide |
1038293-54-7 | 90% | 50mg |
$239.00 | 2023-12-26 | |
1PlusChem | 1P019XTI-1g |
3-amino-2-[(4-ethoxyphenyl)methyl]propanamide |
1038293-54-7 | 90% | 1g |
$856.00 | 2023-12-26 | |
1PlusChem | 1P019XTI-10g |
3-amino-2-[(4-ethoxyphenyl)methyl]propanamide |
1038293-54-7 | 90% | 10g |
$3476.00 | 2023-12-26 | |
1PlusChem | 1P019XTI-250mg |
3-amino-2-[(4-ethoxyphenyl)methyl]propanamide |
1038293-54-7 | 90% | 250mg |
$452.00 | 2023-12-26 | |
1PlusChem | 1P019XTI-100mg |
3-amino-2-[(4-ethoxyphenyl)methyl]propanamide |
1038293-54-7 | 90% | 100mg |
$326.00 | 2023-12-26 | |
Enamine | EN300-54674-0.5g |
3-amino-2-[(4-ethoxyphenyl)methyl]propanamide |
1038293-54-7 | 95.0% | 0.5g |
$501.0 | 2025-02-20 |
Benzenepropanamide, α-(aminomethyl)-4-ethoxy- Literatura Relacionada
-
1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
3. Book reviews
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
1038293-54-7 (Benzenepropanamide, α-(aminomethyl)-4-ethoxy-) Produtos relacionados
- 174671-49-9(3-phenyl-1,3-dihydro-2,1-benzoxaborol-1-ol)
- 89938-04-5(4-Chloro-5-(2-chloroethyl)-6-methylpyrimidine)
- 1851672-88-2((4,4-Difluorocyclohexyl)methylurea)
- 865273-97-8(Erap1-IN-1)
- 115377-63-4(1H-Imidazole-5-carboxamide,4-amino-1-ethyl-(9CI))
- 14365-45-8((2S,3R,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol)
- 71592-57-9(tert-butyl N-3-(trimethylsilyl)prop-2-yn-1-ylcarbamate)
- 1243461-28-0(Ethyl 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate)
- 741721-03-9(7H-Benzocyclohepten-7-one, 5,6,8,9-tetrahydro-1-nitro-)
- 2229625-51-6({1-2-(1H-indol-3-yl)ethylcyclobutyl}methanol)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1038293-54-7)Benzenepropanamide, α-(aminomethyl)-4-ethoxy-

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):397.0/1152.0